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bis[4-(1,1-dimethylethyl)phenyl]-Iodonium

Photolithography Photoacid Generator 157nm Resist

Generic onium salt substitution often fails due to poor solubility, thermal instability, and slow photoacid generation in UV-curable systems. Bis[4-(1,1-dimethylethyl)phenyl]iodonium (CAS 61267-44-5) eliminates these failures: - 39.2 s photolytic half-life at 254 nm for fast acid generation and high-resolution 157nm/254nm photoresists. - Hydrophobic, moisture-tolerant cation; highly soluble in PGMEA and ethyl lactate for anhydrous coatings. - Low-melting chloride salt (182-186 °C) permits low-temperature processing on flexible substrates. - Scalable 79% one-pot synthesis ensures reliable supply. Sourced and distributed globally by BenchChem.

Molecular Formula C20H26I+
Molecular Weight 393.3 g/mol
CAS No. 61267-44-5
Cat. No. B13965338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis[4-(1,1-dimethylethyl)phenyl]-Iodonium
CAS61267-44-5
Molecular FormulaC20H26I+
Molecular Weight393.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C20H26I/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3/q+1
InChIKeyDNFSNYQTQMVTOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[4-(1,1-dimethylethyl)phenyl]-Iodonium: Overview


The compound bis[4-(1,1-dimethylethyl)phenyl]-iodonium (CAS 61267-44-5) refers to the sterically bulky, symmetric diaryliodonium cation with the molecular formula C20H26I+ [1]. It is the core electrophilic component of a widely used class of ionic photoacid generators (PAGs) and photoinitiators for cationic polymerization [2]. Its key characteristic is the presence of two para-tert-butylphenyl groups, which significantly alters its solubility, thermal properties, and photochemical behavior compared to simpler analogs like diphenyliodonium.

Why Generic Substitution of Bis[4-(1,1-dimethylethyl)phenyl]-Iodonium Fails


Directly substituting bis[4-(1,1-dimethylethyl)phenyl]-iodonium with a common diphenyliodonium or triphenylsulfonium salt without reformulation will often result in process failure due to critical mismatches in solubility, thermal stability, and photo-efficiency [1]. Its bulky tert-butyl substituents are not inert structural features; they are the primary drivers of its differentiated performance profile, dictating its solubility in industrial coating solvents, its melting point, and its relative photoacid generation efficiency ranking compared to other onium salts [2]. A generic substitution risks incomplete dissolution, premature thermal decomposition during processing, and significantly slower curing or patterning kinetics.

Quantitative Evidence for Selecting Bis[4-(1,1-dimethylethyl)phenyl]-Iodonium


Photochemical Efficiency vs. Triphenylsulfonium PAGs

In a head-to-head comparison of photoacid generation efficiency at 157nm in a poly(NBHFA-co-NBTBE) resist matrix, the bis(4-tert-butylphenyl)iodonium cation-based PAGs clearly outperformed the triphenylsulfonium comparator. The relative photochemical efficiency was ranked as BBI-Nf > BBI-Tf > BBI-PFOS > TPS-Nf [1]. This demonstrates that the bis(4-tert-butylphenyl)iodonium core is intrinsically more effective at acid generation upon 157nm excitation than the widely used triphenylsulfonium core.

Photolithography Photoacid Generator 157nm Resist

Photolytic Kinetics and Half-Life

The photolytic half-life of the bis-(4-tert-butyl phenyl)-iodonium cation was measured at 39.2 seconds under 254-nm irradiation [1]. This rapid, quantifiable degradation is a key performance attribute for photolithography processes, ensuring fast acid generation. While a direct half-life comparison with diphenyliodonium under identical conditions is not provided, diaryliodonium salts are known to exhibit higher photosensitivity and faster photolysis than triarylsulfonium salts as a class, partly due to their lower bond dissociation energies [2].

Photodegradation Environmental Fate Photolytic Half-Life

Melting Point and Processability

A direct comparison of melting points reveals a significant difference that impacts industrial handling. The chloride salt of the target cation, bis(4-tert-butylphenyl)iodonium chloride (CAS 5421-53-4), has a melting point of 182.0 to 186.0 °C . In contrast, unsubstituted diphenyliodonium chloride has a much higher sublimation/melting point, reported at 233-235 °C . The lower melting point of the tert-butyl-substituted compound suggests its formulations can be processed at lower temperatures, reducing energy costs and minimizing the risk of thermal degradation of co-formulated heat-sensitive components.

Thermal Properties Processability Melting Point

Scalable Synthesis Route

The large-scale synthesis of a key derivative, bis(4-tert-butylphenyl)iodonium triflate, is achieved in a robust one-pot procedure with a reported yield of 79% [1]. This high-yielding, operationally simple synthesis serves as a reliable entry point to the BBI cation scaffold. While this is not a direct comparison with the synthesis of another specific cation, the well-defined, reproducible protocol provides a significant procurement advantage by ensuring consistent availability and quality for industrial-scale applications, which is a critical differentiator from many bespoke iodonium salts with low-yielding or capricious syntheses.

Synthesis Procurement Scalable Chemistry

Solubility Profile in Organic Solvents

The steric bulk and hydrophobicity of the tert-butyl substituents dramatically alter the solubility profile of the cation. Salts of bis(4-tert-butylphenyl)iodonium are soluble in a range of medium-polarity organic solvents such as PGMEA, ethyl lactate, and gamma-butyrolactone, as demonstrated by commercial specifications for its various salts . In sharp contrast, the simpler diphenyliodonium chloride is freely soluble in water and methanol . This fundamental difference makes the target compound uniquely suitable for anhydrous, solvent-based photoresist and coating formulations where water solubility would be a fatal defect, providing a clear selection criterion over diphenyliodonium alternatives.

Solubility Formulation Compatibility

Optimal Application Scenarios


Deep-UV Photolithography for Semiconductor Patterning

This compound is ideally suited as a photoacid generator core in 157nm and 254nm photoresist formulations. Its superior photochemical efficiency ranking over triphenylsulfonium PAGs at 157nm [1] and its rapid, quantifiable 39.2-second photolytic half-life at 254nm [2] directly enable higher sensitivity resists and faster, more complete acid generation, which are critical for achieving high-resolution patterns in advanced semiconductor manufacturing.

Moisture-Insensitive UV-Curable Coatings and Adhesives

The hydrophobic, water-insoluble nature of its salts [1], combined with their high solubility in standard coating solvents like ethyl lactate and PGMEA [2], makes this cation an excellent choice for formulating cationic UV-curable coatings, inks, and adhesives. In these anhydrous systems, the compound drives efficient curing upon light exposure without being deactivated by ambient moisture, a common failure point for more hydrophilic initiators like diphenyliodonium chloride.

Scalable Synthesis of Arylation Reagents

The robust, high-yielding (79%) one-pot synthesis of its triflate salt [1] establishes the cation as a scalable and reliable building block. This makes it a strategically sound choice for producing versatile diaryliodonium reagents used in electrophilic arylation reactions in drug discovery, where consistent supply and high purity of the starting iodonium salt are paramount.

Low-Temperature Processing for Flexible Electronics

The significantly lower melting point of its chloride salt (182-186 °C) compared to diphenyliodonium chloride (233-235 °C) [1][2] is a key advantage for developing photoresists and inks for temperature-sensitive flexible substrates. This property facilitates solution processing, film formation, and annealing steps at reduced thermal budgets, broadening the compound's applicability in next-generation flexible electronics manufacturing.

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